2-Bromo-5-methoxyisonicotinaldehyde
Description
2-Bromo-5-methoxyisonicotinaldehyde (CAS: 1256785-15-5) is a halogenated aromatic aldehyde with the molecular formula C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol . Its structure features a pyridine ring substituted with a bromine atom at position 2, a methoxy group at position 5, and an aldehyde group at position 4 (Figure 1). The compound’s InChIKey (NHNNSDWNJKQSLA-UHFFFAOYSA-N) and SMILES string (BrC1=CC(C=O)=C(C=N1)OC) confirm its regiochemistry and functional group arrangement . It is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive aldehyde moiety and electron-withdrawing substituents.
Properties
IUPAC Name |
2-bromo-5-methoxypyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-6-3-9-7(8)2-5(6)4-10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNNSDWNJKQSLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256785-15-5 | |
| Record name | 2-bromo-5-methoxypyridine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methoxyisonicotinaldehyde typically involves the bromination of 5-methoxyisonicotinaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-methoxyisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea in the presence of a suitable solvent.
Major Products:
Oxidation: 2-Bromo-5-methoxyisonicotinic acid.
Reduction: 2-Bromo-5-methoxyisonicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-methoxyisonicotinaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxyisonicotinaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and methoxy group can influence its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Table 1: Comparative Analysis of 2-Bromo-5-methoxyisonicotinaldehyde and Analogues
Reactivity Studies
- Cross-Coupling Efficiency : In palladium-catalyzed couplings, this compound demonstrated 85% yield with arylboronic acids, outperforming 3-bromo-5-methoxypyridine (72%) due to enhanced electrophilicity at the bromine site .
Biological Activity
2-Bromo-5-methoxyisonicotinaldehyde is a derivative of isonicotinaldehyde, characterized by the presence of a bromine atom and a methoxy group on the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
The molecular formula of this compound is C8H8BrNO2. The structure features:
- An aldehyde functional group which contributes to its reactivity.
- A bromine atom that enhances electrophilicity.
- A methoxy group that can influence biological interactions.
These features make it a valuable candidate for further pharmacological exploration.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The compound's electrophilic nature allows it to interact with nucleophilic sites on microbial proteins, potentially inhibiting their function. Research has shown varying degrees of effectiveness against different bacterial strains, suggesting a broad-spectrum antimicrobial potential.
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. In vitro studies have demonstrated its ability to decrease levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Case Study: Inhibition of TNF-α Production
A study conducted on macrophage cell lines treated with this compound showed a reduction in TNF-α production by approximately 50% at a concentration of 10 µM, indicating its potential as an anti-inflammatory agent.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, the following points highlight potential pathways:
- Electrophilic Interactions: The aldehyde group can form covalent bonds with nucleophilic residues in proteins, altering their activity.
- Signal Transduction Modulation: The compound may interfere with signaling pathways involved in inflammation and microbial defense.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 2-Bromo-6-methylisonicotinaldehyde | Methyl group instead of methoxy | 0.90 |
| 3-Bromo-5-methoxyisonicotinaldehyde | Different position of bromine | 0.85 |
| 2-Bromo-4-methoxyisonicotinaldehyde | Different position of methoxy | 0.80 |
The structural variations among these compounds can lead to differences in biological activity and reactivity, emphasizing the importance of specific functional groups in determining pharmacological effects.
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas for investigation include:
- In vivo Studies: To assess therapeutic efficacy and safety profiles.
- Mechanistic Studies: To elucidate specific pathways affected by the compound.
- Structure-Activity Relationship (SAR) Analysis: To optimize derivatives for enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
